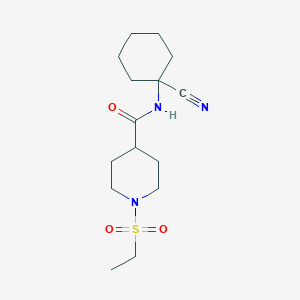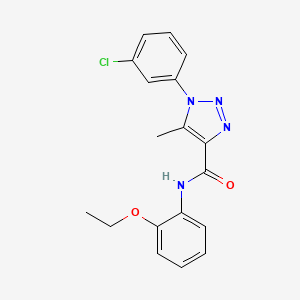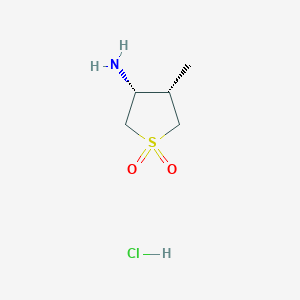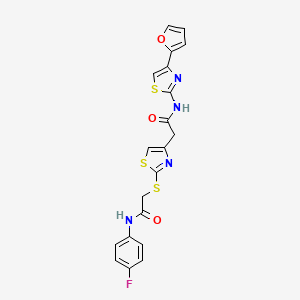
N-(1-cyanocyclohexyl)-1-(ethanesulfonyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclohexyl)-1-(ethanesulfonyl)piperidine-4-carboxamide, also known as CPP-109, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CPP-109 is a derivative of the drug, 1-(2-benzylpiperidin-4-yl)-3-(4-chlorophenyl)propan-1-one (known as desoxypeganine or RTI-55), which is a potent dopamine reuptake inhibitor. CPP-109 has been found to be a highly selective and potent inhibitor of the enzyme, histone deacetylase (HDAC).
Mechanism of Action
HDACs are a family of enzymes that regulate gene expression by removing acetyl groups from histone proteins, which are involved in the packaging of DNA in the nucleus. By inhibiting HDAC activity, N-(1-cyanocyclohexyl)-1-(ethanesulfonyl)piperidine-4-carboxamide increases the acetylation of histones, which leads to changes in gene expression. This can result in changes in neuronal plasticity, which may underlie the therapeutic effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to increase the levels of acetylated histones in the brain, indicating that it is able to effectively inhibit HDAC activity. It has also been found to increase the expression of genes involved in synaptic plasticity and to enhance memory and learning in animal models. In addition, this compound has been shown to reduce drug-seeking behavior in animal models of addiction.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-cyanocyclohexyl)-1-(ethanesulfonyl)piperidine-4-carboxamide in lab experiments is that it is a highly selective and potent inhibitor of HDAC, which makes it a useful tool for studying the role of HDAC in various biological processes. However, one limitation is that it is a relatively new compound and its effects on human physiology are not yet fully understood.
Future Directions
There are many potential future directions for research on N-(1-cyanocyclohexyl)-1-(ethanesulfonyl)piperidine-4-carboxamide. One area of interest is the development of more selective HDAC inhibitors that target specific isoforms of the enzyme. Another potential direction is the investigation of the effects of this compound on other neurological and psychiatric disorders, such as depression and anxiety. Additionally, the development of more effective delivery methods for this compound could improve its therapeutic potential.
Synthesis Methods
N-(1-cyanocyclohexyl)-1-(ethanesulfonyl)piperidine-4-carboxamide can be synthesized using a multi-step process starting with the reaction of cyclohexanone with methylamine to form N-methylcyclohexylamine. This intermediate is then reacted with ethanesulfonyl chloride to form N-methylcyclohexylsulfonyl chloride. The resulting compound is then reacted with piperidine-4-carboxamide to form this compound.
Scientific Research Applications
N-(1-cyanocyclohexyl)-1-(ethanesulfonyl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. HDAC inhibitors have been shown to have neuroprotective effects and to enhance memory and learning in animal models. This compound has been found to be effective in treating addiction and other compulsive behaviors by inhibiting the activity of HDAC in the brain.
properties
IUPAC Name |
N-(1-cyanocyclohexyl)-1-ethylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O3S/c1-2-22(20,21)18-10-6-13(7-11-18)14(19)17-15(12-16)8-4-3-5-9-15/h13H,2-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHVCLNDPSHPET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)NC2(CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-butyl-9-(3,5-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2998794.png)

![Methyl 2-methyl-5-(2-methyl-5-nitrophenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2998796.png)

![N-(3-imidazol-1-ylpropyl)-2-(2-oxo-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)acetamide](/img/structure/B2998799.png)

![N1-cycloheptyl-N2-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2998805.png)
![N-allyl-8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]decane-4-carbothioamide](/img/structure/B2998808.png)

![8-ethoxy-1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2998811.png)


